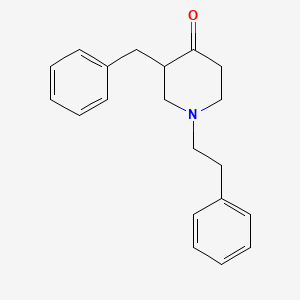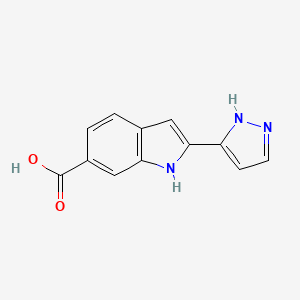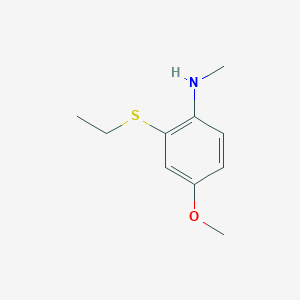![molecular formula C25H33IN4O3 B14208139 L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-74-8](/img/structure/B14208139.png)
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The iodophenyl group is introduced through a specific iodination reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in a phenylalanine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium fluoride (KF) are used under appropriate conditions.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Fluorophenyl or chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
Uniqueness
L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to the specific position of the iodine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The 2-iodophenyl group provides distinct steric and electronic properties, making this compound particularly valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
824406-74-8 |
|---|---|
Molekularformel |
C25H33IN4O3 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2R)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m1/s1 |
InChI-Schlüssel |
WAXLFWSBTWUJNY-VOQZNFBZSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)


![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)

![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-[(piperidin-1-yl)methyl]pyrimidine](/img/structure/B14208120.png)



